molecular formula C8H14N4O10P2 B13844868 5-Aza-2'-deoxy Cytidine Diphosphate

5-Aza-2'-deoxy Cytidine Diphosphate

Cat. No.: B13844868
M. Wt: 388.17 g/mol
InChI Key: BGNHEPWMEXMRMA-KVQBGUIXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aza-2’-deoxy Cytidine Diphosphate involves several steps. Initially, the compound is synthesized by replacing the carbon atom at the 5-position of cytosine with a nitrogen atom. This is achieved through a series of chemical reactions that include hydrolysis under alkaline conditions to remove acyl-oxygen protecting groups, followed by separation of diastereomeric compounds .

Industrial Production Methods

Industrial production of 5-Aza-2’-deoxy Cytidine Diphosphate typically involves the use of metabolically engineered Escherichia coli strains. These strains are genetically modified to enhance the production of deoxycytidine, a precursor of decitabine. The process includes the deletion of degradation enzymes and the enhancement of biosynthetic pathways to increase yield .

Chemical Reactions Analysis

Types of Reactions

5-Aza-2’-deoxy Cytidine Diphosphate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include cytidine deaminase, which inactivates the compound, and deoxycytidine kinase, which is essential for its activation . The conditions for these reactions vary but often involve specific pH levels and temperatures to optimize the reaction rates.

Major Products Formed

The major products formed from these reactions include various methylated and demethylated derivatives of the compound, which play a crucial role in its mechanism of action .

Scientific Research Applications

5-Aza-2’-deoxy Cytidine Diphosphate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Aza-2’-deoxy Cytidine Diphosphate involves its incorporation into DNA, where it inhibits DNA methyltransferases. This inhibition leads to the demethylation of DNA, resulting in the reactivation of tumor suppressor genes that were previously silenced by methylation. The compound targets specific molecular pathways involved in cell cycle regulation and apoptosis .

Properties

Molecular Formula

C8H14N4O10P2

Molecular Weight

388.17 g/mol

IUPAC Name

[(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate

InChI

InChI=1S/C8H14N4O10P2/c9-7-10-3-12(8(14)11-7)6-1-4(13)5(21-6)2-20-24(18,19)22-23(15,16)17/h3-6,13H,1-2H2,(H,18,19)(H2,9,11,14)(H2,15,16,17)/t4-,5+,6+/m0/s1

InChI Key

BGNHEPWMEXMRMA-KVQBGUIXSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2C=NC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.